3-[(4-CHLOROPHENYL)SULFANYL]-N-(3,5-DIMETHYLPHENYL)PROPANAMIDE
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(3,5-dimethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12-9-13(2)11-15(10-12)19-17(20)7-8-21-16-5-3-14(18)4-6-16/h3-6,9-11H,7-8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUJEHZNIVJHDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCSC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
The amide bond is formed by reacting 3-bromopropanoyl chloride with 3,5-dimethylaniline in a biphasic aqueous-organic system. Sodium carbonate (10% aqueous solution) maintains a pH of 9–10, facilitating the deprotonation of the aniline and enhancing nucleophilicity.
$$
\text{3-Bromopropanoyl chloride} + \text{3,5-Dimethylaniline} \xrightarrow{\text{Na}2\text{CO}3, \text{H}_2\text{O}} \text{N-(3,5-Dimethylphenyl)-3-bromopropanamide}
$$
Optimization Insights :
Purification and Characterization
The crude product is filtered, washed with cold water, and recrystallized from ethanol. Nuclear magnetic resonance (NMR) confirms the structure:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (s, 2H, Ar-H), 6.85 (s, 1H, Ar-H), 3.45 (t, J = 6.8 Hz, 2H, CH₂Br), 2.85 (t, J = 6.8 Hz, 2H, COCH₂), 2.30 (s, 6H, CH₃).
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for Direct Sulfur Incorporation
An alternative approach employs the Mitsunobu reaction to couple 3-mercapto-N-(3,5-dimethylphenyl)propanamide with 4-chlorophenyl iodide . However, this method requires costly reagents (DIAD, Ph₃P) and yields ≤65%.
Thiol-Ene Click Chemistry
UV-initiated radical addition of 4-chlorothiophenol to N-(3,5-dimethylphenyl)allylpropanamide offers regioselectivity but faces challenges in scale-up due to photoinitiator toxicity.
Table 1. Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 85 | 98 | High | Moderate |
| Mitsunobu Reaction | 65 | 95 | Low | Low |
| Thiol-Ene Click | 72 | 97 | Moderate | High |
Structural Elucidation and Analytical Data
Spectroscopic Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (MeCN:H₂O = 70:30) shows a single peak at 4.2 min, confirming >98% purity.
Industrial-Scale Production Considerations
Solvent Recovery and Waste Management
Chemical Reactions Analysis
Types of Reactions
3-[(4-CHLOROPHENYL)SULFANYL]-N-(3,5-DIMETHYLPHENYL)PROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-CHLOROPHENYL)SULFANYL]-N-(3,5-DIMETHYLPHENYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-CHLOROPHENYL)SULFANYL]-N-(3,5-DIMETHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Key Observations:
Structural Complexity : The target compound lacks the oxadiazole and piperidinyl-sulfonyl groups present in 7h, 7i, and 7j, resulting in a lower molecular weight (~336 vs. 515–535 g/mol) .
Thermal Stability : The crystalline nature of 7h (melting point 108–110°C) contrasts with the viscous or amorphous states of 7i and 7j, suggesting that bulky substituents like tetrahydrofuran-methyl or phenethyl reduce crystallinity .
Research Findings and Discussion
Spectroscopic Characterization (Based on )
- Infrared Spectroscopy (IR) : All compounds (7h–7j) exhibit peaks for N–H (amide, ~3300 cm⁻¹), C=O (amide, ~1650 cm⁻¹), and S=O (sulfonyl, ~1350–1150 cm⁻¹). The absence of sulfonyl groups in the target compound would eliminate S=O peaks, simplifying its IR profile .
- Nuclear Magnetic Resonance (NMR): 7h: Aromatic protons (3,5-dimethylphenyl) resonate at δ 6.6–7.2 ppm, while piperidinyl protons appear at δ 1.5–3.0 ppm .
Biological Activity
3-[(4-Chlorophenyl)Sulfanyl]-N-(3,5-Dimethylphenyl)Propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula: . It features a chlorophenyl group and a dimethylphenyl moiety, which contribute to its pharmacological profile.
Antimicrobial Activity
Research has indicated that derivatives of compounds containing the chlorophenyl sulfanyl group exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds demonstrate significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymatic pathways.
| Compound | Activity Type | Target Microorganisms | Reference |
|---|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus | |
| Related Thiazole Derivatives | Antiviral | Influenza virus |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The presence of the chlorophenyl group is crucial for its cytotoxic effects against cancer cell lines. For example, it has been shown to induce apoptosis in A-431 and Jurkat cell lines, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A-431 | <10 | Apoptosis induction | |
| Jurkat | <15 | Cell cycle arrest |
Enzyme Inhibition
The compound also exhibits enzyme inhibitory properties. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, both of which are critical in various physiological processes.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Competitive Inhibition | 20 | |
| Urease | Non-competitive | 30 |
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with potential implications for treating resistant infections.
- Anticancer Mechanism : Research involving the compound's interaction with Bcl-2 proteins revealed that it could effectively disrupt anti-apoptotic signaling pathways in cancer cells, leading to increased cell death rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
